molecular formula C15H12O6S B2799206 (Z)-2-((5-methylfuran-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl methanesulfonate CAS No. 620545-81-5

(Z)-2-((5-methylfuran-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl methanesulfonate

Cat. No.: B2799206
CAS No.: 620545-81-5
M. Wt: 320.32
InChI Key: LMKAHHZANWZGPL-AUWJEWJLSA-N
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Description

(Z)-2-((5-methylfuran-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl methanesulfonate is a useful research compound. Its molecular formula is C15H12O6S and its molecular weight is 320.32. The purity is usually 95%.
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Biological Activity

(Z)-2-((5-methylfuran-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl methanesulfonate is a complex organic compound characterized by its unique structural features, which include a benzofuran core and a furan side chain. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. This article reviews the biological activity of this compound based on diverse research findings.

Structural Characteristics

The molecular formula of this compound is C₁₈H₁₈O₃S. Its structure can be broken down into key functional groups that contribute to its biological activity:

Structural Feature Description
Benzofuran CoreProvides aromatic stability and potential interactions with biological targets.
Furan Side ChainMay enhance reactivity and interaction with enzymes.
Methanesulfonate GroupIncreases solubility and may influence pharmacokinetics.

Anticancer Properties

Research indicates that compounds with similar structural motifs exhibit cytotoxic effects against various cancer cell lines. For instance, studies utilizing computer-aided prediction systems have suggested that (Z)-2-((5-methylfuran-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran derivatives may inhibit tumor growth by inducing apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways associated with cell proliferation and survival.

Anti-inflammatory Effects

Compounds with benzofuran structures have been reported to possess anti-inflammatory properties. The presence of the furan ring is believed to contribute to the inhibition of pro-inflammatory cytokines. Experimental assays have shown that (Z)-2-((5-methylfuran-2-yl)methylene)-3-oxo derivatives can reduce inflammation in cellular models by interfering with NF-kB signaling pathways.

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored. Similar benzofuran derivatives have demonstrated activity against various bacterial strains, suggesting that (Z)-2-((5-methylfuran-2-yl)methylene)-3-oxo could exhibit similar properties. The furan moiety is often linked to enhanced penetration through microbial membranes, leading to increased efficacy.

Case Studies

  • Cytotoxicity Assays : A study evaluated the cytotoxic effects of various benzofuran derivatives on HeLa and MCF7 cell lines, revealing IC50 values in the micromolar range for compounds similar to (Z)-2-((5-methylfuran-2-yl)methylene)-3-oxo.
  • Inflammation Models : In vitro assays using LPS-stimulated macrophages showed that treatment with (Z)-2-((5-methylfuran-2-yl)methylene)-3-oxo significantly reduced TNF-alpha production compared to controls.
  • Antimicrobial Testing : A series of experiments against Staphylococcus aureus demonstrated that compounds related to (Z)-2-(5-methylfuran) exhibited minimum inhibitory concentrations (MICs) lower than traditional antibiotics.

Synthesis and Reactivity

The synthesis of (Z)-2-((5-methylfuran-2-yl)methylene)-3-oxo derivatives typically involves several methodologies, including:

  • Condensation Reactions : Utilizing 5-methylfuran and appropriate aldehydes under acidic conditions.
  • Esterification : Formation of methanesulfonate esters via reaction with methanesulfonyl chloride.

These synthetic routes are crucial for achieving high yields and purity necessary for biological testing.

Properties

IUPAC Name

[(2Z)-2-[(5-methylfuran-2-yl)methylidene]-3-oxo-1-benzofuran-6-yl] methanesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O6S/c1-9-3-4-10(19-9)7-14-15(16)12-6-5-11(8-13(12)20-14)21-22(2,17)18/h3-8H,1-2H3/b14-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMKAHHZANWZGPL-AUWJEWJLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C=C2C(=O)C3=C(O2)C=C(C=C3)OS(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(O1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OS(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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